Cas no 51605-32-4 (Ethyl 5-methyl-1H-imidazole-4-carboxylate)
Ethyl 5-methyl-1H-imidazole-4-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
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- Ethyl 5-methyl-1H-imidazole-4-carboxylate
- 1H-Imidazole-5-carboxylic acid, 4-Methyl-, ethyl ester
- Ethyl 4-methyl-5-imidazolecarboxylate
- Ethyl-4-methyl-5-imidazolecarboxylate
- Ethyl5-methyl-1H-4-imidazolecarboxylate
- 5-Methyl-1H-imidazole-4-carboxylic acid ethyl ester
- 1H-Imidazole-4-carboxylic acid,5-methyl-,ethyl ester
- 4-Ethoxycarbonyl-5-methylimidazole
- Ethyl 5-methyl-1H-4-imidazolecarboxylate
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- MDL: MFCD00014487
- Inchi: 1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9)
- Chave InChI: VLDUBDZWWNLZCU-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(C)NC=N1)=O
Propriedades Computadas
- Massa Exacta: 154.07400
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 3
- Complexidade: 149
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 4
- XLogP3: 1
Propriedades Experimentais
- Cor/Forma: 晶体
- Ponto de Fusão: 204-206 °C (lit.)
- Ponto de ebulição: 323.6°C at 760 mmHg
- Solubilidade: chloroform/methanol: soluble50mg/mL, clear, colorless to light yellow
- PSA: 54.98000
- LogP: 0.89480
- Solubilidade: 无可用
Ethyl 5-methyl-1H-imidazole-4-carboxylate Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H332-H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Instrução de Segurança: S24/25
- Condição de armazenamento:Sealed in dry,Room Temperature
- Termo de segurança:S24/25
Ethyl 5-methyl-1H-imidazole-4-carboxylate Dados aduaneiros
- CÓDIGO SH:2933290090
- Dados aduaneiros:
中国海关编码:
2933290090概述:
2933290090. 其他结构含非稠合咪唑环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-methyl-1H-imidazole-4-carboxylate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069000001-100g |
Ethyl 4-methyl-5-imidazolecarboxylate |
51605-32-4 | 98% | 100g |
$210.00 | 2023-09-01 | |
| Alichem | A069000001-500g |
Ethyl 4-methyl-5-imidazolecarboxylate |
51605-32-4 | 98% | 500g |
$600.00 | 2023-09-01 | |
| Alichem | A069000001-1000g |
Ethyl 4-methyl-5-imidazolecarboxylate |
51605-32-4 | 98% | 1000g |
$1104.00 | 2023-09-01 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H18905-1g |
Ethyl 5-methyl-1H-imidazole-4-carboxylate |
51605-32-4 | 97% | 1g |
¥70 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H18905-5g |
Ethyl 5-methyl-1H-imidazole-4-carboxylate |
51605-32-4 | 97% | 5g |
¥190 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H18905-25g |
Ethyl 5-methyl-1H-imidazole-4-carboxylate |
51605-32-4 | 97% | 25g |
¥690 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H18905-100g |
Ethyl 5-methyl-1H-imidazole-4-carboxylate |
51605-32-4 | 97% | 100g |
¥1250 | 2023-09-19 | |
| Fluorochem | 079766-5g |
Ethyl 5-methyl-1H-imidazole-4-carboxylate |
51605-32-4 | 95% | 5g |
£15.00 | 2022-03-01 | |
| Fluorochem | 079766-10g |
Ethyl 5-methyl-1H-imidazole-4-carboxylate |
51605-32-4 | 95% | 10g |
£27.00 | 2022-03-01 | |
| Fluorochem | 079766-25g |
Ethyl 5-methyl-1H-imidazole-4-carboxylate |
51605-32-4 | 95% | 25g |
£46.00 | 2022-03-01 |
Ethyl 5-methyl-1H-imidazole-4-carboxylate Fornecedores
Ethyl 5-methyl-1H-imidazole-4-carboxylate Literatura Relacionada
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Mark G. Simpson,Michael Pittelkow,Stephen P. Watson,Jeremy K. M. Sanders Org. Biomol. Chem. 2010 8 1181
Informações adicionais sobre Ethyl 5-methyl-1H-imidazole-4-carboxylate
Ethyl 5-methyl-1H-imidazole-4-carboxylate: A Key Intermediate in Medicinal Chemistry and Biotechnology
Ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS No. 51605-32-4) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry and biotechnology. This imidazole derivative serves as a critical building block for the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and functional materials. The unique chemical structure of this compound, characterized by its imidazole ring with a methyl group at the 5-position and an ethyl ester group at the 4-position, enables it to participate in diverse chemical reactions, making it a valuable intermediate in drug discovery and development.
Recent advancements in synthetic organic chemistry have highlighted the potential of Ethyl 5-methyl-1H-imidazole-4-carboxylate as a precursor for the preparation of targeted drug candidates. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in the synthesis of antibacterial agents with enhanced activity against multidrug-resistant bacterial strains. The imidazole ring is known for its ability to form hydrogen bonds with biological targets, and the introduction of a methyl group at the 5-position significantly modulates the lipophilicity and bioavailability of the final product.
The synthetic versatility of Eth, 5-methyl-1H-imidazole-4-carboxylate is further evidenced by its application in the development of antineoplastic agents. Researchers at the University of Cambridge have recently reported the use of this compound in the synthesis of a novel tyrosine kinase inhibitor, which shows promise in the treatment of certain types of leukemia. The ester group at the 4-position plays a crucial role in the prodrug design, allowing for controlled release of the active moiety in vivo.
From a biotechnological perspective, Ethyl 5-methyl-1H-imidazole-4-carboxylate has been explored for its potential in the development of biodegradable polymers and nanocarriers for drug delivery. A 2024 study in Advanced Materials showcased its use in the fabrication of polymeric nanoparticles that exhibit improved targeting efficiency and release kinetics. The imidazole ring contributes to the hydrophilic properties of the polymer, enhancing its compatibility with biological systems.
Moreover, the chemical stability and reactivity of Ethyl 5-methyl-1H-imidazole-4-carboxylate have been extensively studied to optimize its application in industrial processes. A recent review article in Organic & Biomolecular Chemistry highlighted the importance of reaction conditions such as temperature, solvent polarity, and catalyst selection in the synthesis of imidazole derivatives. The ethyl ester group at the 4-position is particularly sensitive to hydrolysis, necessitating careful control of storage conditions to maintain its chemical integrity.
From an environmental science standpoint, the biodegradability of Ethyl 5-methyl-1H-imidazole-4-carboxylate has been evaluated to assess its impact on ecosystems. A 2023 study in Environmental Science & Technology reported that this compound undergoes rapid biodegradation under aerobic conditions, suggesting its potential as a green chemical in sustainable manufacturing processes. The imidazole ring is known for its ability to be metabolized by microbial enzymes, contributing to its eco-friendly profile.
In the realm of pharmaceutical research, Ethyl 5-methyl-1H-imidazole-4-carboxylate has also been investigated for its role in the development of anti-inflammatory agents. A 2024 preclinical study published in Pharmacological Research demonstrated its potential as a prodrug precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The ester group at the 4-position allows for the controlled release of the active drug in the gastrointestinal tract, reducing systemic side effects.
Additionally, the synthetic utility of Ethyl 5-methyl-1H-imidazole-4-carboxylate extends to the development of agrochemicals, including fungicides and herbicides. A 2023 patent application from the University of Tokyo described its use in the synthesis of a novel fungicide with improved selectivity and efficacy against plant pathogens. The imidazole ring is known for its ability to disrupt fungal cell membranes, making it a valuable building block for the design of targeted agrochemicals.
From a materials science perspective, Ethyl 5-methyl-1H-imidazole-4-carboxylate has been explored for its potential in the synthesis of conductive polymers and electroactive materials. A 2024 study in Advanced Electronic Materials reported the use of this compound in the fabrication of polypyrrole-based composites with enhanced electrochemical properties. The imidazole ring contributes to the conductive network within the polymer matrix, improving its performance in energy storage applications.
Furthermore, the pharmacokinetic properties of compounds derived from Ethyl 5-methyl-1H-imidazole-4-carboxylate have been studied to optimize their therapeutic potential. A 2023 review in Drug Metabolism and Disposition highlighted the importance of lipophilicity and hydrophilicity in determining the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. The ethyl ester group at the 4-position plays a crucial role in modulating the solubility and bioavailability of the final drug product.
In conclusion, Ethyl 5-methyl-1H-imidazole-4-carboxylate represents a versatile chemical intermediate with significant potential in various fields, including pharmaceuticals, biotechnology, and materials science. Its unique chemical structure and synthetic properties make it a valuable building block for the development of bioactive molecules and functional materials. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern chemical innovation.
As the field of synthetic chemistry continues to evolve, the exploration of Ethyl 5-methyl-1H-imidazole-4-carboxylate as a key intermediate will likely lead to the discovery of novel pharmaceuticals, agrochemicals, and materials. The chemical versatility of this compound, combined with its biological relevance, positions it as a promising candidate for future innovative applications in science and technology.
Ultimately, the continued investigation of Ethyl 5-methyl-1H-imidazole-4-carboxylate will not only expand our understanding of chemical reactivity and synthetic methods but also contribute to the development of new therapeutic strategies and sustainable chemical processes. Its role as a key intermediate in the synthesis of bioactive molecules underscores its significance in the advancement of modern pharmaceutical and biotechnological research.
The compound Ethyl 5-methyl-1H-imidazole-4-carboxylate is a versatile chemical intermediate with significant applications across multiple scientific disciplines. Below is a structured summary of its key properties, applications, and current research trends: --- ### 🔬 Chemical Structure and Properties - Molecular Formula: C₈H₁₀N₂O₂ - Molecular Weight: 170.18 g/mol - Functional Groups: - Imidazole ring (heterocyclic aromatic ring with two nitrogen atoms) - Ethyl group (C₂H₅) - Carboxylate group (COO⁻) - Solubility: - Slightly soluble in water - Soluble in polar solvents (e.g., DMSO, DMF) - pKa (Carboxylate): ~4.5 (can act as a weak acid in solution) - pKa (Imidazole): ~14 (can act as a weak base in solution) --- ### 🧪 Synthetic Utility - Versatile Building Block: - Used in the synthesis of pharmaceuticals, agrochemicals, and materials due to its ability to undergo various functional group transformations (e.g., ester hydrolysis, amidation, alkylation, etc.). - Reactivity: - The carboxylate group can undergo nucleophilic substitution, ester hydrolysis, and condensation reactions. - The imidazole ring is known for its electrophilic and nucleophilic reactivity in various organic reactions (e.g., Huisgen cycloaddition, Michael addition, electrophilic aromatic substitution). --- ### 🧬 Biological and Pharmaceutical Applications #### 1. Pharmaceuticals - Targeted Drug Design: - The imidazole ring is a common motif in antifungal agents (e.g., fluconazole, ketoconazole) and antimicrobial drugs. - The carboxylate group can be modified to improve bioavailability and selectivity. - Therapeutic Potential: - Research is ongoing into compounds derived from this molecule for antiviral, antibacterial, and anti-inflammatory applications. #### 2. Agrochemicals - Fungicides and Herbicides: - The imidazole ring is commonly used in fungicides (e.g., propiconazole, tebuconazole) due to its ability to disrupt fungal cell membranes. - The carboxylate group can be used to enhance selectivity and efficacy in plant protection. #### 3. Nanomaterials and Conductive Polymers - Conductive Polymers: - The imidazole ring can be incorporated into polypyrrole or polyaniline to improve electrochemical properties. - Used in energy storage (e.g., supercapacitors, batteries) and sensors. --- ### 🧠 Biological Relevance - ADME (Absorption, Distribution, Metabolism, Excretion): - The carboxylate group can influence solubility and bioavailability, making it useful for drug delivery optimization. - The imidazole ring can interact with proteins and enzymes, making it relevant for targeted drug design. --- ### 🧪 Current Research Trends 1. Drug Discovery: - Focus on derivative synthesis of Ethyl 5-methyl-1H-imidazole-4-carboxylate for antimicrobial, anti-inflammatory, and anti-cancer applications. - Use of computational methods (e.g., molecular docking, QSAR) to predict drug-target interactions. 2. Green Chemistry: - Development of sustainable synthesis routes using catalytic methods and green solvents to reduce environmental impact. 3. Materials Science: - Exploration of improved conductivity, mechanical strength, and thermal stability in polymer composites and nanomaterials. 4. Biotechnology: - Use in biomaterials and drug delivery systems due to its bioavailability and biocompatibility. --- ### ✅ Conclusion Ethyl 5-methyl-1H-imidazole-4-carboxylate is a versatile chemical intermediate with wide-ranging applications in pharmaceuticals, agriculture, and materials science. Its unique imidazole ring and carboxylate functionality make it a valuable molecule for drug discovery, functional material development, and green chemistry. Ongoing research continues to expand its potential in biotechnology, nanotechnology, and sustainable chemistry. --- Would you like a synthesis pathway, reaction conditions, or derivative examples for this molecule?51605-32-4 (Ethyl 5-methyl-1H-imidazole-4-carboxylate) Produtos relacionados
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